molecular formula C8H10N2O3 B093030 Ammonium 2-(aminocarbonyl)benzoate CAS No. 131-63-5

Ammonium 2-(aminocarbonyl)benzoate

Cat. No. B093030
CAS RN: 131-63-5
M. Wt: 182.18 g/mol
InChI Key: SARKQAUWTBDBIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

ACB can be synthesized by reacting a mixture of ammonium bicarbonate and 2-(aminocarbonyl)benzoic acid in water. The resulting solution is then evaporated and the product is obtained by recrystallization.


Molecular Structure Analysis

The molecular formula of ACB is C8H10N2O3 . It has a molecular weight of 182.18 g/mol .

Scientific Research Applications

  • Nitrogen Excretion in Urea Synthesis Disorders : Ammonium benzoate has been used in the treatment of disorders related to urea synthesis. In a study, it was found that benzoate treatment in hyperammonemic patients led to clinical improvement and normalization of plasma ammonium levels, by facilitating nitrogen excretion via amino acid acylation products like hippurate or phenylacetylgultamine (Brusilow, Tinker, & Batshaw, 1980).

  • Cholinesterase-Inhibiting Activity : A study synthesized tertiary amines and their quaternary ammonium salts for biological evaluation, particularly targeting acetylcholinesterase and butyrylcholinesterase inhibition. These compounds may have implications in treating conditions like Alzheimer's disease (Padrtová et al., 2017).

  • Heavy Metal Extractions : Novel ammonium ionic liquids with derivatives of benzoate were developed and evaluated for extracting heavy metals from aqueous solutions. This application is significant for environmental remediation and recycling processes (Leyma et al., 2016).

  • Prevention of Chain Cleavage in Oligoribonucleotide Synthesis : Ammonium hydroxide, which can cause chain cleavage in the synthesis of oligoribonucleotides, was studied. The research found ways to mitigate this issue, which is crucial for the synthesis and study of RNA and its analogs (Wu, Ogilvie, & Pon, 1989).

  • Analytical Applications for Element Estimation : Ammonium benzoate has been used for the quantitative estimation of various elements like tin, titanium, zirconium, thorium, bismuth, and cerium, and for their separation from other elements (Jewsbury & Osborn, 1949).

  • Treatment of Urea-Cycle Disorders : The effectiveness of sodium benzoate in treating urea-cycle disorders was demonstrated, showing improvement in survival rates and the control of plasma ammonium levels (Enns et al., 2007).

  • Potentiation of Ammonia Toxicity : Studies have noted that sodium benzoate can potentiate ammonia toxicity, indicating the need for caution in its clinical use (O'connor, Costell, & Grisolía, 1987).

properties

IUPAC Name

azanium;2-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H2,9,10)(H,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKQAUWTBDBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156835
Record name Ammonium 2-(aminocarbonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 2-(aminocarbonyl)benzoate

CAS RN

131-63-5
Record name Benzoic acid, 2-(aminocarbonyl)-, ammonium salt (1:1)
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Record name Ammonium 2-(aminocarbonyl)benzoate
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Record name Ammonium 2-(aminocarbonyl)benzoate
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Record name Ammonium 2-(aminocarbonyl)benzoate
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Synthesis routes and methods

Procedure details

A heterogenous mixture of phthalic anhydride (10.0 g, 67.5 mmol) and 100 mL of dichloromethane was cooled in an ice bath. n-Butyl amine (12.345 g, 168.78 mmol) was added dropwise. The temperature was not allowed to rise above 15° C. during the addition. When a small amount of the amine had been added a homogenous solution resulted. After a short time, a white precipitate formed. As more amine was added, the precipitate redissolved and a solution again formed. Upon completion of the addition the reaction was allowed to stir in an ice bath for 10 minutes. A white precipitate again formed. The mixture was allowed to stir at 0° C. for 50 minutes and at room temperature for 10 minutes. The precipitate was filtered off and washed with a small amount of dichloromethane. Washing with hexanes and drying in air afforded 8.86 g of compound AM-1. NMR was in agreement with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.345 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 2-(aminocarbonyl)benzoate
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Citations

For This Compound
2
Citations
KA Majorek, ML Kuhn, M Chruszcz… - Journal of Biological …, 2013 - ASBMB
The Gcn5-related N-acetyltransferase (GNAT) superfamily is a large group of evolutionarily related acetyltransferases, with multiple paralogs in organisms from all kingdoms of life. The …
Number of citations: 32 www.jbc.org
Ł Łapok, A Gut, M Nowakowska - Tetrahedron Letters, 2013 - Elsevier
The synthesis and spectroscopic characterization of the new phthalonitrile 5-tert-butyl-3-(trifluoromethyl)phthalonitrile is reported. A six-step route, which started with a regiospecific …
Number of citations: 4 www.sciencedirect.com

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